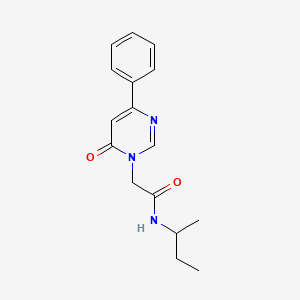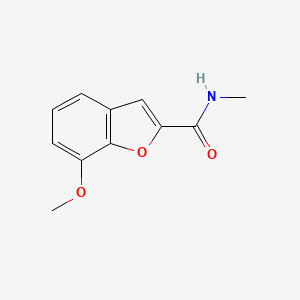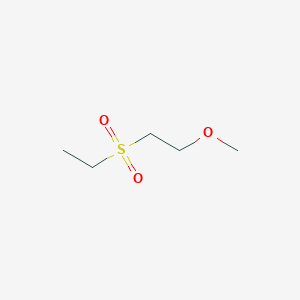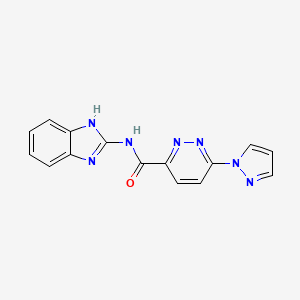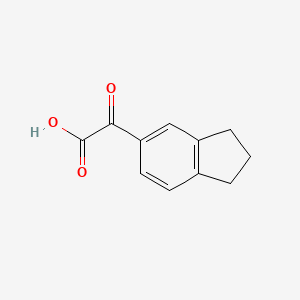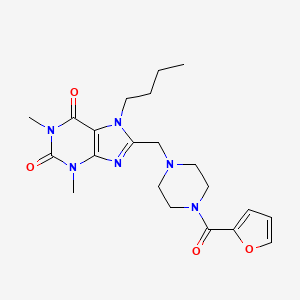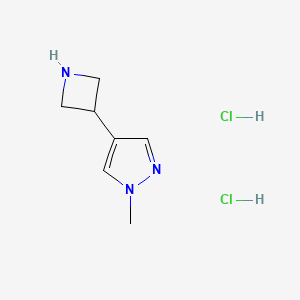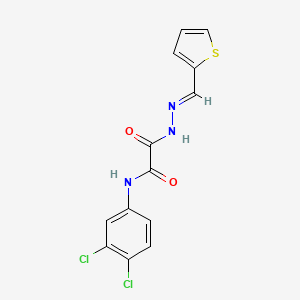![molecular formula C22H22N2O5 B2561093 {8-メチル-3-[(3-メチルフェニル)カルバモイル]-2-オキソ-2H-ピラノ[2,3-c]ピリジン-5-イル}メチルブタノエート CAS No. 951517-49-0](/img/structure/B2561093.png)
{8-メチル-3-[(3-メチルフェニル)カルバモイル]-2-オキソ-2H-ピラノ[2,3-c]ピリジン-5-イル}メチルブタノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrano[2,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
科学的研究の応用
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the butanoate ester and the carbamoyl group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
化学反応の分析
Types of Reactions
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
作用機序
The mechanism by which {8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
{8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl butanoate: stands out due to its unique pyrano[2,3-c]pyridine core, which imparts specific biological activities not commonly found in other similar compounds
特性
IUPAC Name |
[8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-6-19(25)28-12-15-11-23-14(3)20-17(15)10-18(22(27)29-20)21(26)24-16-8-5-7-13(2)9-16/h5,7-11H,4,6,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEAHCMQBXZYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
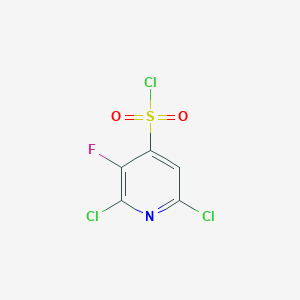
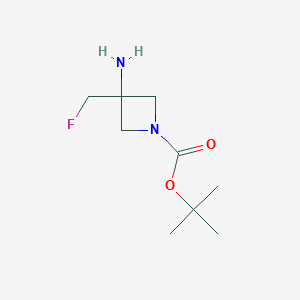
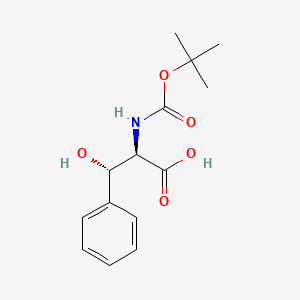
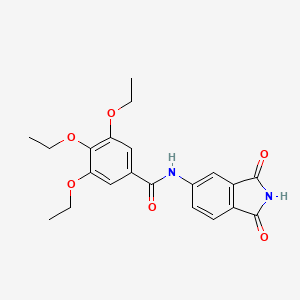

![(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one](/img/structure/B2561017.png)
